molecular formula C15H20N2O2 B2959697 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 941870-68-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No.: B2959697
CAS No.: 941870-68-4
M. Wt: 260.337
InChI Key: BGFGUEHATOSMMD-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a heterocyclic amide derivative featuring a partially saturated quinoline core (tetrahydroquinolin) substituted with an acetyl group at the 1-position and a butyramide moiety at the 6-position. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-5-15(19)16-13-7-8-14-12(10-13)6-4-9-17(14)11(2)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGUEHATOSMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Tetrahydroquinolin vs. Quinoline and Quinoxaline
  • Quoline-based acrylamides (e.g., 6m) : Fully aromatic quinoline cores (e.g., in compound 6m) enable π-π stacking interactions but may increase susceptibility to metabolic oxidation.
  • Quinoxaline acetamides (e.g., 4a) : The bicyclic quinoxaline structure (two nitrogen atoms) offers distinct electronic properties, favoring hydrogen bonding and dipole interactions.

Amide Substituent Variations

Butyramide vs. Benzamide and Acrylamide
Compound Amide Type Key Properties
N-(1-acetyl-THQ-6-yl)butyramide Butyramide Aliphatic chain increases lipophilicity; flexible conformation
N-(1-acetyl-THQ-6-yl)benzamide Benzamide Aromatic phenyl group enables π-π stacking; higher molecular weight (280.32 g/mol)
(E)-3-(6-bromoquinolin-4-yl)acrylamide (6m) Acrylamide Conjugated double bond enhances reactivity (e.g., Michael addition potential)
Quinoxaline acetamide (4a) Acetamide Smaller substituent (CH₃CONH-) may improve solubility but reduce lipophilicity

Physicochemical and Structural Data

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(1-acetyl-THQ-6-yl)butyramide C₁₅H₁₈N₂O₂ 258.32 Partially saturated core; aliphatic amide
N-(1-acetyl-THQ-6-yl)benzamide C₁₇H₁₆N₂O₂ 280.32 Aromatic benzamide substituent
Compound 6m C₁₂H₁₀BrN₂O 293.13 Bromo-quinoline; acrylamide group
Compound 4a C₂₉H₂₀ClN₅O₃S 554.02 Chlorophenyl and pyrimidinyl substituents

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS No. 941870-68-4) is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of an acetyl group and a butyramide moiety attached to a tetrahydroquinoline ring. The synthesis typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with butyric anhydride or butyric acid under controlled conditions to ensure high yield and purity.

The biological activity of this compound is mediated through its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. Although the precise molecular pathways are still under investigation, preliminary studies suggest that it may exhibit both antimicrobial and anticancer activities .

Antimicrobial Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have been tested against various bacterial strains and have shown promising results. The specific activity of this compound in this regard remains to be fully elucidated but suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related tetrahydroquinoline compounds exhibit cytotoxic effects against several cancer cell lines. For example:

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A25
Compound B10

These findings indicate that some synthesized derivatives may possess superior potency compared to established chemotherapeutic agents like Doxorubicin.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study published in Elsevier, several novel tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor activity. Compounds were tested against various cancer cell lines with IC50 values indicating their efficacy compared to Doxorubicin. Notably, some compounds exhibited IC50 values significantly lower than Doxorubicin's .

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which tetrahydroquinoline derivatives exert their anticancer effects. The research focused on fragment-based ligand discovery techniques to identify protein targets within cancer cells that are modulated by these compounds. The findings revealed a broad range of protein interactions that could explain the observed biological activities .

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